Product packaging for Sodium Hexanoate-6,6,6-d3(Cat. No.:)

Sodium Hexanoate-6,6,6-d3

Cat. No.: B12315810
M. Wt: 141.16 g/mol
InChI Key: UDWXLZLRRVQONG-NIIDSAIPSA-M
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Description

The Role of Deuterium (B1214612) in Unraveling Complex Biological Pathways

Deuterium (²H), a stable isotope of hydrogen, has become an invaluable tool in metabolic research. Its use in labeling compounds offers several advantages. The significant mass difference between hydrogen (¹H) and deuterium (²H) makes the labeled molecules easily detectable by mass spectrometry. thalesnano.comnih.gov Furthermore, the low natural abundance of deuterium ensures that the signal from the labeled tracer is distinct and not obscured by background levels. isotope.com

Deuterium labeling is particularly useful for tracing the fate of molecules in various metabolic pathways. For instance, deuterium-labeled glucose can be used to study glycolysis and the Krebs cycle, while labeled fatty acids can track lipid metabolism. isotope.comfrontiersin.org The incorporation of deuterium into newly synthesized molecules provides a clear picture of metabolic flux and can reveal how metabolic pathways are altered in different physiological or pathological states. isotope.com This makes deuterium-labeled compounds powerful probes for investigating the complexities of biological systems. thalesnano.com

Strategic Importance of Short-Chain Fatty Acids (SCFAs) in Host and Microbial Metabolism Research

Short-chain fatty acids (SCFAs) are fatty acids with fewer than six carbon atoms, primarily produced in the gut by the microbial fermentation of dietary fibers. nih.govmdpi.com The most abundant SCFAs are acetate (B1210297), propionate, and butyrate (B1204436). mdpi.com These molecules are not just waste products of microbial metabolism; they are crucial signaling molecules that play a significant role in host physiology. nih.govsochob.cl

SCFAs are the main energy source for the cells lining the colon and have been shown to influence a wide range of biological processes, including immune regulation, energy homeostasis, and inflammation. nih.govhep.com.cnnih.gov They can act locally in the gut and can also be absorbed into the bloodstream to affect distant organs and tissues. nih.govnih.gov Given their central role in the interplay between diet, the gut microbiota, and host health, understanding the production, absorption, and metabolism of SCFAs is a major focus of current research. nih.govsochob.cl

Justification for the Use of Sodium Hexanoate-6,6,6-d3 as a Precision Research Probe

Sodium hexanoate (B1226103), the sodium salt of hexanoic acid (a six-carbon SCFA), is a key molecule in studying fatty acid metabolism. researchgate.netchemicalbook.com To precisely track its metabolic fate, researchers utilize isotopically labeled versions, such as this compound. In this specific compound, the three hydrogen atoms on the terminal methyl group (carbon 6) are replaced with deuterium atoms. nih.gov

This targeted labeling at a position that is metabolically active allows for the precise tracking of the hexanoate molecule and its metabolic derivatives. The use of this compound as an internal standard in mass spectrometry-based analyses enhances the accuracy and reliability of quantifying SCFAs in biological samples. nih.gov By introducing a known amount of this deuterated standard, researchers can correct for variations in sample preparation and instrument response, leading to more precise measurements. The distinct mass shift provided by the three deuterium atoms allows for clear differentiation from the naturally occurring, unlabeled hexanoate. nih.gov This makes this compound an invaluable tool for detailed investigations into the intricate roles of SCFAs in health and disease.

Compound Information Table

Compound NameOther Names
This compoundSodium;6,6,6-trideuteriohexanoate; N-caproic acid sodium salt-d3
Acetate-
Propionate-
Butyrate-
Hexanoic acidCaproic acid
Sodium hexanoateSodium caproate
DeuteriumHeavy hydrogen
Carbon-13¹³C
Nitrogen-15¹⁵N

Research Findings on SCFA Metabolism and Isotope Tracing

Research AreaKey Findings
SCFA Production and Host Uptake The gut microbiota ferments dietary fibers into SCFAs, with acetate, propionate, and butyrate being the most abundant. mdpi.com Approximately 95% of these SCFAs are absorbed by the colonocytes. nih.gov
Metabolic Roles of SCFAs SCFAs serve as energy substrates, particularly for intestinal epithelial cells, and are involved in regulating host energy metabolism and immune responses. nih.govhep.com.cn They can influence appetite and glucose homeostasis. mdpi.comnih.gov
Deuterium Tracing of Fatty Acids Deuterium-labeled fatty acids, like deuterated palmitate, are used to measure fatty acid oxidation rates and intracellular triglyceride metabolism. nih.gov The use of deuterium is often preferred due to lower costs compared to ¹³C-labeled tracers. nih.gov
Analytical Techniques Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the primary methods for detecting and quantifying stable isotope-labeled molecules. metwarebio.comwikipedia.org Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing SCFAs. nih.gov
Applications in Disease Research Alterations in SCFA metabolism have been linked to various conditions, including metabolic syndrome, inflammatory bowel disease, and certain cancers. nih.govmdpi.com Stable isotope tracing helps to understand the metabolic reprogramming in diseases like cancer. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO2 B12315810 Sodium Hexanoate-6,6,6-d3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NaO2

Molecular Weight

141.16 g/mol

IUPAC Name

sodium;6,6,6-trideuteriohexanoate

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3;

InChI Key

UDWXLZLRRVQONG-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Deuterated Hexanoates

Regiospecific Deuteration Techniques for Carboxylic Acids and Their Derivatives

Achieving deuteration at a specific position within a molecule, known as regiospecificity, is a key challenge in the synthesis of isotopically labeled compounds. For carboxylic acids like hexanoic acid, several techniques have been developed to introduce deuterium (B1214612) at the terminal methyl group (the 6-position).

One common strategy involves the use of metal catalysts to facilitate hydrogen-deuterium (H/D) exchange reactions. For instance, heterogeneous catalysts like platinum on carbon (Pt/C) can be used with a deuterium source, such as deuterium oxide (D₂O), under hydrothermal conditions to achieve perdeuteration of fatty acids. europa.eu While effective for saturating the entire carbon chain with deuterium, achieving selective terminal deuteration often requires more nuanced approaches.

Palladium-catalyzed reactions have also shown promise in the regioselective deuteration of carboxylic acids. chemrxiv.org These methods can utilize directing groups to guide the catalyst to a specific C-H bond, enabling targeted deuterium incorporation. chemrxiv.orgthieme-connect.com For terminal deuteration, a multi-step synthetic sequence is often more practical. This might involve starting with a precursor that already contains the deuterium label at the desired position or can be selectively functionalized.

Another approach involves the reductive deuteration of a suitable precursor. For example, a terminal alkyne can be reduced using deuterium gas (D₂) in the presence of a specific palladium catalyst to yield a trideuterated terminal alkene. researchgate.net This can then be further elaborated to the desired carboxylic acid. Similarly, the reduction of carboxylic acid derivatives using reagents like samarium diiodide (SmI₂) in the presence of D₂O can provide deuterated products. researchgate.netresearchgate.net

A practical method for preparing α-deuterated carboxylic acids involves the H/D exchange and subsequent decarboxylation of corresponding malonic acids in D₂O, a process that is efficient and avoids organic solvents. nih.gov While this method targets the α-position, it highlights the principle of using functional group manipulations to achieve site-specific labeling. For terminal labeling, a precursor like 6-bromohexanoic acid could potentially be converted to an organometallic reagent and then quenched with a deuterium source.

Chemoenzymatic and Biocatalytic Approaches for Deuterium Incorporation

The remarkable selectivity of enzymes makes them highly attractive for the synthesis of isotopically labeled compounds. mdpi.com Chemoenzymatic and biocatalytic methods offer mild reaction conditions and high regio- and stereoselectivity for deuterium incorporation. nih.gov

One biocatalytic strategy involves the use of enzymes that can catalyze H/D exchange reactions. For example, certain enzymes can facilitate the exchange of protons with deuterium from D₂O at specific positions in a substrate molecule. While direct enzymatic deuteration of the terminal methyl group of hexanoic acid is not widely reported, the principle has been demonstrated for other systems. nih.gov

A more common approach is to utilize enzymatic pathways for the synthesis of the target molecule from deuterated precursors. For instance, fatty acid synthase (FAS) systems can incorporate deuterated building blocks, such as deuterated acetyl-CoA or malonyl-CoA, into a growing fatty acid chain. nih.gov By providing a deuterated starter unit, it is possible to synthesize a fatty acid with deuterium at the terminal end.

Furthermore, photodecarboxylases, like the one from Chlorella variabilis (CvFAP), have been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. nih.govresearchgate.net While this enzyme typically removes the carboxyl group, its application demonstrates the potential of engineered enzymes for novel deuteration reactions.

The production of 2-pentanone from hexanoic acid by Penicillium roqueforti has been studied using deuterated hexanoic acid, showcasing how microorganisms can process deuterated substrates. nih.gov This highlights the potential of whole-cell biocatalysis for transformations involving deuterated compounds. The combination of chemical synthesis to create a deuterated precursor followed by enzymatic transformation is a powerful strategy. For example, a chemically synthesized deuterated alcohol can be enzymatically oxidized to the corresponding carboxylic acid.

Catalyst SystemApproachKey Features
Engineered PhotodecarboxylaseBiocatalytic Decarboxylative DeuterationUses D₂O as a deuterium source; enzyme variants can handle different chain lengths. nih.govresearchgate.net
Fatty Acid Synthase (FAS)Biocatalytic SynthesisIncorporates deuterated precursors into the fatty acid chain. nih.gov
LipaseChemoenzymatic Esterification/HydrolysisCan be used to build or modify lipids with deuterated acyl chains. europa.euacs.org
NAD⁺ Reductase/HydrogenaseCofactor RegenerationEnables in situ regeneration of deuterated cofactors like [4-²H]-NADH for reductive deuteration reactions. nih.gov

Multi-step Chemical Synthesis Strategies for Sodium Hexanoate-6,6,6-d3

Due to the challenges of direct and selective terminal deuteration, multi-step chemical synthesis is often the most reliable method for preparing this compound. youtube.comyoutube.com These strategies typically involve building the molecule from a smaller, pre-deuterated fragment.

A plausible synthetic route could commence with a three-carbon deuterated building block, such as 1,1,1-trideuterio-3-bromopropane. This precursor could be synthesized from a commercially available deuterated starting material. The synthesis would then proceed through the following conceptual steps:

Chain Elongation: The deuterated alkyl halide can be used in a coupling reaction to extend the carbon chain. For example, a Grignard reagent could be formed from the 1,1,1-trideuterio-3-bromopropane, which would then be reacted with a suitable electrophile, such as an epoxide or a carbonyl compound, to add the remaining carbons of the hexanoate (B1226103) backbone. Alternatively, coupling reactions like those using Gilman reagents (organocuprates) could be employed to connect the deuterated fragment to another alkyl chain. youtube.com

Functional Group Transformation: Following chain elongation, the terminal functional group would need to be converted into a carboxylic acid. For instance, if the chain elongation resulted in a terminal alcohol, it could be oxidized to the corresponding carboxylic acid using standard oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). youtube.com

Salt Formation: Finally, the resulting hexanoic acid-6,6,6-d3 would be treated with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to yield the target compound, this compound.

An alternative strategy could involve starting with a molecule that already has the six-carbon chain and a functional group at the terminal position that can be replaced with deuterium. For example, a 6-hydroxyhexanoic acid derivative could be converted to a leaving group (e.g., a tosylate or mesylate) and then subjected to a nucleophilic substitution with a deuteride (B1239839) source, such as lithium aluminum deuteride (LiAlD₄). However, this approach can be complicated by the reactivity of the carboxylic acid group.

A "borrowing hydrogen" strategy offers another synthetic avenue. acs.org This methodology involves the temporary removal of hydrogen from an alcohol to form an aldehyde, which can then undergo further reactions before the hydrogen is returned. While typically used for C-N and C-C bond formation, the principles could be adapted for deuteration.

The following table outlines a hypothetical multi-step synthesis:

StepReactantsReagentsProductReaction Type
11,1,1-trideuteriopropaneNBS, light1-bromo-3,3,3-trideuteriopropaneRadical Halogenation
21-bromo-3,3,3-trideuteriopropaneMg, THF3,3,3-trideuteriopropylmagnesium bromideGrignard Formation
33,3,3-trideuteriopropylmagnesium bromideEthylene oxide, then H₃O⁺5,5,5-trideuteriopentan-1-olNucleophilic Ring Opening
45,5,5-trideuteriopentan-1-olPBr₃1-bromo-5,5,5-trideuteriopentaneHalogenation
51-bromo-5,5,5-trideuteriopentaneNaCN, DMSO6,6,6-trideuteriohexanenitrileNucleophilic Substitution
66,6,6-trideuteriohexanenitrileH₃O⁺, heatHexanoic acid-6,6,6-d3Hydrolysis
7Hexanoic acid-6,6,6-d3NaOHThis compoundAcid-Base Reaction

Assessment of Isotopic Enrichment and Chemical Purity in Synthesized Compounds

The final and critical step in the synthesis of any isotopically labeled compound is the thorough assessment of its isotopic enrichment and chemical purity. rsc.org This ensures the reliability of the compound for its intended application. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position of deuterium atoms and assessing isotopic purity.

¹H NMR (Proton NMR): The absence or significant reduction of the signal corresponding to the terminal methyl group in the ¹H NMR spectrum of this compound would provide strong evidence for successful deuteration at the C-6 position. The integration of any residual proton signals at this position can be used to quantify the level of deuteration. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the terminal methyl group would confirm the presence and location of the deuterium label.

¹³C NMR (Carbon-13 NMR): The signal for the carbon atom attached to the deuterium atoms (C-6) will appear as a multiplet due to C-D coupling, and it will be shifted slightly upfield compared to the corresponding carbon in the non-deuterated compound. rsc.org This can also be used to confirm the site of deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of the synthesized compound. rsc.orgresearchgate.net

By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the number of deuterium atoms incorporated into the molecule can be confirmed. researchgate.net For this compound, the molecular weight will be approximately 3 units higher than that of its non-deuterated counterpart. nih.gov

MS can also reveal the distribution of isotopologues (molecules with different numbers of deuterium atoms). nih.govansto.gov.au This is crucial for calculating the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. isotope.com

Chromatographic Techniques: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the compound. These methods separate the desired product from any starting materials, byproducts, or other impurities. Coupling these techniques with mass spectrometry (GC-MS or LC-MS) provides a comprehensive analysis of both purity and isotopic composition. rsc.org

The combination of these analytical methods provides a complete picture of the synthesized this compound, confirming its structural integrity, chemical purity, and the extent and location of isotopic labeling. rsc.org

Analytical TechniqueInformation Obtained
¹H NMRConfirms the absence of protons at the labeled site and quantifies residual protons. rsc.org
²H NMRDirectly detects the deuterium signal and confirms its location.
¹³C NMRShows characteristic splitting and upfield shift for the deuterated carbon. rsc.org
High-Resolution Mass Spectrometry (HRMS)Determines the molecular weight, confirms the number of deuterium atoms, and analyzes the isotopologue distribution. rsc.orgresearchgate.net
Gas Chromatography (GC) / HPLCAssesses chemical purity by separating the product from impurities. rsc.org

Applications of Sodium Hexanoate 6,6,6 D3 in Mechanistic Metabolic Pathway Elucidation

Tracing Carbon Flux and Metabolic Intermediates in Eukaryotic Systems

In eukaryotic cells, fatty acids are central to energy homeostasis and cellular structure. Sodium Hexanoate-6,6,6-d3 allows for the detailed investigation of how these molecules are processed, stored, and utilized.

Investigations into Mitochondrial Beta-Oxidation of Deuterated Fatty Acids

Mitochondrial beta-oxidation is the primary pathway for the catabolism of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The use of deuterated fatty acids like Hexanoate-6,6,6-d3 is instrumental in dissecting this process. The deuterium (B1214612) label at the C-6 position is particularly advantageous because it can be tracked as the fatty acid is sequentially cleaved.

One key aspect of using terminally deuterated fatty acids is the kinetic isotope effect (KIE), where the heavier deuterium atoms can slow down the rate of enzymatic reactions. This effect can be exploited to study the flux and turnover rates within the beta-oxidation pathway. As the deuterated hexanoate (B1226103) is metabolized, the resulting acetyl-CoA and other intermediates will carry the deuterium label, allowing their flow into the citric acid cycle and other connected pathways to be monitored by mass spectrometry or NMR spectroscopy. nih.govnih.gov

Tracer-based lipidomics using deuterated fatty acids has been successfully applied to study mitochondrial β-oxidation disorders. nih.govuniversiteitleiden.nl In such studies, patient-derived cells are incubated with a deuterated fatty acid, and the accumulation of specific deuterated intermediates can reveal the precise enzymatic step that is deficient. nih.govuniversiteitleiden.nl For example, a buildup of deuterated hexanoyl-carnitine could indicate a defect in the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.

Table 1: Hypothetical Data from a Tracer Experiment in Fibroblasts with a Suspected MCAD Deficiency

Metabolite Control Cells (Relative Abundance) MCAD Deficient Cells (Relative Abundance)
D3-Hexanoyl-CoA 1.0 5.8
D3-Butyryl-CoA 0.9 0.2

Elucidation of De Novo Lipogenesis and Lipid Remodeling Pathways

While de novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, this compound can be used to study the subsequent steps of fatty acid metabolism, including elongation and incorporation into complex lipids. biorxiv.orgroyalsocietypublishing.org Once taken up by cells, the deuterated hexanoate can be elongated into longer-chain fatty acids. By tracking the appearance of the d3-label in palmitate (C16) or stearate (B1226849) (C18), researchers can quantify the rate of fatty acid elongation. royalsocietypublishing.org

Furthermore, the incorporation of this labeled fatty acid into various lipid classes, such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs), provides a dynamic view of lipid remodeling. biorxiv.org For instance, the rate at which d3-hexanoate appears in membrane phospholipids versus storage triglycerides can reveal how cells partition fatty acids between structural and energy storage pools. royalsocietypublishing.org This is particularly relevant in understanding diseases characterized by abnormal lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD). researchgate.net

Dynamics of Glucose and Amino Acid Conversion to Fatty Acids

Stable isotope tracing is a cornerstone for understanding the conversion of primary nutrients like glucose and amino acids into fatty acids. nih.govresearchgate.net While studies often use labeled precursors like 13C-glucose or 13C-amino acids to trace their incorporation into newly synthesized fatty acids, this compound can be used in complementary experiments. biorxiv.orgresearchgate.net

By introducing d3-hexanoate alongside a 13C-labeled substrate (e.g., 13C-glucose), researchers can simultaneously measure the uptake and modification of exogenous fatty acids and the rate of de novo synthesis from other sources. biorxiv.org This dual-labeling approach allows for a comprehensive analysis of the relative contributions of dietary versus newly synthesized fatty acids to the total cellular lipid pool. This is crucial for understanding metabolic flexibility and how it is altered in conditions like obesity and type 2 diabetes. researchgate.net

Role in Understanding Microbial Metabolism and Host-Microbiota Interactions

The gut microbiota produces a vast array of metabolites, including short-chain fatty acids (SCFAs), which are critical for host health. nih.govsochob.cl Deuterated tracers are invaluable for studying the complex metabolic interplay between the host and its resident microbes. physiology.org

Tracking Anaerobic Chain Elongation and SCFA Production by Gut Microbiota

Hexanoate is a medium-chain fatty acid that can be both produced and consumed by gut bacteria through processes like anaerobic chain elongation. frontiersin.org Certain gut microbes can elongate shorter SCFAs, such as acetate (B1210297), into butyrate (B1204436) and hexanoate. sochob.clfrontiersin.org By introducing this compound into an in vitro fermentation system with a defined microbial community or into the gut of a model organism, researchers can trace its metabolism. physiology.org

The appearance of the d3 label in other SCFAs can reveal pathways of interconversion and cross-feeding among different bacterial species. physiology.org Conversely, the disappearance of the labeled hexanoate can quantify its consumption rate by the microbiota. This provides insight into the carbon flow within the gut ecosystem and how different dietary components might influence the production of beneficial or detrimental fatty acids. physiology.orgmdpi.com

Table 2: Illustrative Results of d3-Hexanoate Metabolism by Gut Microbiota in vitro

Time Point d3-Hexanoate Concentration (mM) d3-Butyrate Concentration (mM) d3-Acetate Concentration (mM)
0 hours 10 0 0
6 hours 6.2 1.5 2.3

Assessing the Turnover and Absorption of Microbially Derived Deuterated Hexanoate

A significant portion of SCFAs produced in the colon are absorbed by the host and used as an energy source or as signaling molecules. nih.govphysiology.orgnih.gov By administering this compound directly into the cecum or colon of animal models, it is possible to track its absorption into the portal vein and its subsequent distribution and metabolism throughout the host's body. physiology.org

The rate of appearance of d3-hexanoate and its metabolic byproducts in the bloodstream provides a direct measure of its turnover and absorption rate. physiology.org These studies have shown that SCFAs like butyrate are largely consumed by colonocytes, while acetate is more readily passed into systemic circulation. physiology.orgub.edu Tracking deuterated hexanoate can help to understand the fate of medium-chain fatty acids produced by the microbiota, and their potential impact on host physiology, such as influencing hepatic lipid synthesis or serving as an energy substrate for peripheral tissues. physiology.orgmdpi.com

Mechanistic Insights into Cross-Feeding and Metabolic Dependencies in Microbial Communities

In complex microbial ecosystems, such as the human gut, cross-feeding (the consumption of metabolic byproducts from one species by another) is a fundamental interaction that shapes community structure and function. frontiersin.orgmdpi.com this compound is an invaluable tracer for mapping these intricate relationships.

By introducing d3-hexanoate into a microbial co-culture or a complex community, researchers can track the journey of the deuterium label. Mass spectrometry-based metabolomics can then identify which microbial species incorporate the labeled hexanoate and what subsequent labeled metabolites they produce. This provides direct evidence of consumption and metabolic transformation. For instance, one bacterial species might consume the d3-hexanoate and convert it into d3-labeled intermediates, which are then released and taken up by a second species. Tracking these labeled compounds reveals the metabolic handoffs that define the community's food web. frontiersin.org

This methodology can elucidate key metabolic dependencies. For example, some bacteria may rely on hexanoate produced by primary fermenters to synthesize essential molecules or generate energy. frontiersin.org The data generated can help quantify the flow of carbon from hexanoate through various trophic levels within the microbiota, revealing the quantitative importance of these cross-feeding interactions.

Table 1: Illustrative Tracking of d3-Label in a Hypothetical Two-Species Microbial Community

Analyte Species A Culture Species B Culture Co-Culture (A + B) Plausible Interpretation
d3-Hexanoate HighHighLowBoth species consume hexanoate, with higher consumption in co-culture.
d3-Butyrate HighNot DetectedHighSpecies A converts hexanoate to butyrate.
d3-Acetate LowNot DetectedModerateMinor pathway in Species A.
d3-Valerate Not DetectedHighHighSpecies B utilizes d3-butyrate produced by Species A to synthesize valerate.

Explorations in Specific Physiological Contexts and Signaling Pathways

Beyond microbial communities, d3-hexanoate allows for detailed investigation of its metabolic fate and signaling roles within the host.

The liver and adipose tissue are central hubs for fatty acid metabolism. nih.govnih.gov Following absorption, SCFAs are transported via the portal vein primarily to the liver, where they are metabolized. mdpi.com Using this compound, researchers can differentiate the metabolic fate of exogenous hexanoate from the body's own fatty acid pools.

In studies involving animal models or cell cultures of hepatocytes and adipocytes, the d3-label can be traced into various downstream metabolic pathways:

Beta-oxidation: The breakdown of d3-hexanoate would produce d3-labeled acetyl-CoA. The label could then be tracked into the citric acid cycle.

Lipogenesis: In the liver, acetate derived from SCFAs can be a substrate for synthesizing cholesterol and long-chain fatty acids. nih.gov Tracing d3-hexanoate can quantify its contribution to de novo lipogenesis in both the liver and adipose tissue. scispace.com

Ketogenesis: During periods of fasting or on a ketogenic diet, the liver can convert acetyl-CoA into ketone bodies. The d3-label would appear in these molecules if hexanoate is a substrate.

Comparing the profile of d3-labeled metabolites in hepatic versus adipose tissue reveals tissue-specific differences in hexanoate processing and storage. nih.govnih.gov Such studies provide insight into how diet-derived SCFAs influence systemic energy balance and lipid homeostasis.

Table 2: Hypothetical Distribution of d3-Labeled Metabolites in Hepatic and Adipose Tissue Following d3-Hexanoate Administration

d3-Labeled Metabolite Relative Abundance in Liver Relative Abundance in Adipose Tissue Metabolic Pathway Implication
d3-Acetyl-CoA HighModerateBeta-oxidation
d3-Citrate HighModerateCitric Acid Cycle
d3-Palmitate ModerateLowDe Novo Lipogenesis
d3-β-hydroxybutyrate High (under fasting conditions)Not DetectedKetogenesis
Triglycerides containing d3-fatty acids LowHighFatty Acid Esterification and Storage

Short-chain fatty acids act as signaling molecules by activating G-protein coupled receptors (GPCRs), notably Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. nih.govmdpi.com While hexanoate is generally a less potent activator for these receptors compared to shorter SCFAs like acetate and propionate, it can still elicit responses, particularly at FFAR3, which shows a preference for longer-chain SCFAs. nih.govmdpi.com

The use of d3-hexanoate allows for precise quantification of the ligand concentration in relation to receptor activation and downstream signaling. Researchers can correlate the uptake and local concentration of d3-hexanoate with specific cellular responses, such as calcium mobilization (a Gq pathway indicator) or inhibition of cyclic AMP (cAMP) production (a Gi/o pathway indicator). mdpi.comfrontiersin.org This helps to deconstruct the specific signaling cascades initiated by hexanoate in different cell types, such as immune cells or intestinal epithelial cells, where these receptors are prominently expressed. nih.gov

Certain SCFAs, most famously butyrate, are known to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. plos.orgnih.gov By inhibiting HDACs, SCFAs can lead to hyperacetylation of histones, altering chromatin structure and increasing gene transcription. nih.gov

While some studies suggest hexanoic acid has a minimal inhibitory effect on HDACs compared to butyrate, using a labeled version like d3-hexanoate is crucial for definitively studying its potential role. plos.orgresearchgate.net It allows researchers to confirm the uptake of hexanoate and its localization within the cell nucleus, which is a prerequisite for HDAC interaction. By combining d3-hexanoate administration with techniques like chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq), it is possible to determine if the presence of nuclear d3-hexanoate correlates with increased histone acetylation at specific gene promoters. This provides a direct link between the metabolite and changes in the epigenetic landscape, helping to clarify whether hexanoate itself, or a metabolite thereof, contributes to the regulation of gene expression via this mechanism. mdpi.com

Advanced Analytical Methodologies for Deuterated Hexanoate Research

Mass Spectrometry (MS) Platforms for Quantitative Isotope Tracing

Mass spectrometry is a cornerstone technique for metabolomics, capable of identifying and quantifying a vast array of molecules with high sensitivity and specificity. In the context of deuterated hexanoate (B1226103) research, MS platforms are indispensable for tracing the isotopic label through various metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of short-chain fatty acids (SCFAs), including hexanoate. nih.gov Its reliability, accuracy, and high metabolic coverage make it a preferred technique. nih.gov For GC analysis, volatile derivatives of SCFAs are typically required, which can be achieved through chemical derivatization processes like esterification or silylation. nih.gov However, derivatization-free methods have also been developed, simplifying sample preparation. researchgate.netnih.gov

In quantitative studies, Sodium Hexanoate-6,6,6-d3 is an ideal internal standard. By adding a known amount of the deuterated standard to a biological sample, the endogenous, unlabeled hexanoate can be accurately quantified. researchgate.netnih.gov The distinct mass difference between the analyte and the standard allows for their simultaneous detection and measurement. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it is programmed to detect specific mass-to-charge (m/z) fragments characteristic of the labeled and unlabeled hexanoate, thereby enhancing sensitivity and specificity. researchgate.netnih.gov This approach corrects for variations in sample extraction and injection, leading to highly reliable quantification. researchgate.net

Table 1: Comparison of GC-MS Methodologies for SCFA Analysis

FeatureDerivatization-Based GC-MSDerivatization-Free GC-MS
Principle Chemically modifies SCFAs to increase volatility and thermal stability. nih.govAcidifies samples to allow direct analysis of volatile free fatty acids. nih.gov
Sample Prep Multi-step: extraction, derivatization, cleanup. nih.govSimplified: extraction, acidification. researchgate.net
Internal Standard Deuterated standards (e.g., this compound) are used for accurate quantification. nih.govDeuterated standards are crucial for precise quantification. researchgate.net
Advantages Enhances chromatographic peak shape and detectability. nih.govFaster, reduces potential for analyte loss during sample prep. nih.gov
Considerations Derivatization agents can be hazardous and may introduce artifacts.Requires careful control of GC conditions to prevent peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Global Metabolomics Workflows

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a dominant platform in metabolomics, capable of analyzing thousands of molecular features in a single run. acs.orgnih.gov For tracking deuterated compounds, LC-MS offers the advantage of analyzing a wide range of metabolites without the need for derivatization. However, a key challenge in using deuterated standards in LC is the chromatographic deuterium (B1214612) effect (CDE), where the deuterated compound may have a slightly different retention time than its unlabeled counterpart. acs.org This effect, if not accounted for, can lead to misinterpretation of data, particularly concerning matrix effects. acs.org

Recent studies have investigated the mechanisms behind CDE to optimize LC conditions and minimize its impact. acs.org For instance, the choice of chromatography column and mobile phase can significantly reduce retention time shifts between labeled and unlabeled analytes. acs.org Despite this challenge, LC-MS coupled with hydrogen-deuterium exchange (HDX) techniques is emerging as a powerful tool. HDX-MS can provide an additional layer of structural information in untargeted metabolomics, helping to identify unknown metabolites by determining the number of exchangeable hydrogens in a molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is critical for unambiguously distinguishing between isotopologues. HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the clear separation of signals from molecules with very similar nominal masses.

The power of HRMS lies in its ability to resolve the mass difference created by the substitution of protons with deuterons. A deuteron (B1233211) (²H) has a mass of 2.01410178 u, while a proton (¹H) has a mass of 1.00782503 u. The three deuterium atoms in this compound impart a significant mass increase compared to the unlabeled form. HRMS can easily distinguish the resulting mass difference, enabling precise determination of deuterium enrichment in both the parent compound and its downstream metabolic products. This capability is crucial for accurately calculating metabolic fluxes and understanding pathway dynamics.

Table 2: Precise Mass Comparison of Unlabeled vs. Deuterated Sodium Hexanoate

CompoundChemical FormulaNominal Mass (Da)Exact Mass (Da)
Sodium HexanoateC₆H₁₁NaO₂138138.0735
This compoundC₆H₈D₃NaO₂141141.0922

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Metabolism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. nih.gov It is particularly well-suited for stable isotope tracer studies, including those involving deuterium.

Deuterium (²H) NMR spectroscopy, also known as Deuterium Metabolic Spectroscopy (DMS), is a powerful method for directly observing the metabolic fate of deuterated substrates like this compound. nih.govmdpi.com A key advantage of ²H NMR is the very low natural abundance of deuterium (approximately 0.0115%), which results in a negligible background signal. nih.govmdpi.com This allows for the clear detection of administered deuterated compounds and their metabolic products. nih.gov

Furthermore, the NMR properties of deuterium are favorable for in vivo studies. The short T1 relaxation times of deuterium nuclei permit the use of rapid scanning, which enhances sensitivity. nih.gov The low resonance frequency of deuterium also makes the technique relatively immune to magnetic field inhomogeneity, a common challenge in biological NMR. nih.govmdpi.com These features combine to make ²H NMR a robust tool for mapping metabolism with high temporal and spatial resolution. nih.gov

Table 3: Comparison of ¹H and ²H NMR Properties

PropertyProton (¹H)Deuteron (²H)Implication for Metabolic Studies
Nuclear Spin (I) 1/21Quadrupolar nucleus, leading to faster relaxation.
Natural Abundance ~99.98%~0.0115%Very low background signal for ²H detection. nih.gov
Gyromagnetic Ratio (MHz/T) 42.5776.536Lower resonance frequency, less sensitive to field distortions. mdpi.com
Relative Sensitivity 1.000.00965Lower intrinsic sensitivity, but compensated by low background and fast acquisition. nih.gov

Multi-nuclear NMR Approaches for Tracing Complex Metabolic Networks

While ²H NMR is powerful for direct observation, combining it with other NMR-active nuclei provides a more comprehensive picture of metabolic networks. Multi-nuclear NMR approaches often involve correlating the deuterium signal with signals from ¹H or ¹³C.

Scalar coupling between adjacent nuclei, such as ²H-¹³C or ²H-¹H, can be observed in NMR spectra and provides definitive evidence of the label's position within a molecule. nih.gov For example, in a ¹³C NMR spectrum, a carbon atom bonded to a deuterium atom will appear as a 1:1:1 triplet due to scalar coupling. nih.gov Similarly, the coupling can be observed in ²H spectra as a doublet splitting for a ²H-¹³C system. nih.gov By using substrates labeled with both ¹³C and ²H, researchers can trace the fates of specific atoms through complex and interconnected metabolic pathways with very high precision, elucidating reaction mechanisms and network topologies that would be difficult to resolve by other means.

Isotopic Imaging Techniques for Spatial Metabolic Resolution

Advanced isotopic imaging techniques have enabled the visualization of metabolic processes within intact biological systems, offering unparalleled spatial and temporal resolution. These methods leverage the unique physical properties of stable isotopes, such as deuterium, to trace the metabolic fate of labeled compounds. For deuterated short-chain fatty acids like this compound, these techniques provide a powerful means to map their transport, incorporation, and transformation at levels ranging from the whole organism down to individual cells.

Deuterium Metabolic Imaging (DMI) for In Vivo Metabolic Flux Mapping

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that non-invasively generates three-dimensional maps of metabolism in vivo. researchgate.netnih.gov The methodology combines the administration of a non-radioactive deuterium-labeled substrate with deuterium magnetic resonance spectroscopic imaging (MRSI) to track its metabolic fate. nih.govuu.nl While direct studies on this compound are specific, the principles of DMI established with other deuterated compounds, such as [6,6′-²H₂]glucose and [²H₃]acetate, are directly applicable. researchgate.netnih.gov

The process involves introducing the deuterated substrate, which is then metabolized by various tissues. Using ²H MRSI, which can be implemented on most clinical MRI scanners, the distinct chemical shifts of the deuterium nucleus in the substrate and its downstream metabolites are detected. nih.gov This allows for the simultaneous mapping of the spatial distribution of the administered compound and its metabolic products. For instance, DMI has been successfully used to visualize the Warburg effect in brain tumors by mapping the conversion of deuterated glucose into lactate (B86563) and glutamate/glutamine (Glx). researchgate.netnih.gov

In the context of this compound, DMI could be employed to trace its uptake and flux through critical metabolic pathways. Potential applications include:

Mapping Fatty Acid Oxidation: Visualizing the uptake of deuterated hexanoate by organs with high energy demands, such as the liver, heart, and skeletal muscle, and tracking its entry into the β-oxidation pathway.

Tricarboxylic Acid (TCA) Cycle Flux: Following the deuterium label as it is incorporated into TCA cycle intermediates after the acetyl-CoA produced from hexanoate oxidation enters the cycle. Studies using deuterated acetate (B1210297) have already demonstrated the feasibility of tracking substrate flux through the TCA cycle in the liver. meduniwien.ac.at

Investigating Metabolic Aberrations: Comparing the metabolic maps of healthy versus diseased tissues to identify alterations in fatty acid metabolism associated with conditions like metabolic syndrome or cancer. nih.govnih.gov

DMI offers a powerful, radiation-free method for resolving metabolic dynamics in vivo, providing crucial insights into the role of short-chain fatty acids in systemic energy metabolism. nih.gov

Raman Microspectroscopy for Single-Cell Deuterium Incorporation and Fate

Raman microspectroscopy is a non-invasive optical imaging technique that provides detailed chemical information based on the vibrational properties of molecules. researchgate.net When combined with deuterium labeling, it becomes a potent tool for tracing metabolic pathways at the single-cell and even subcellular level. spiedigitallibrary.orgnih.gov The key advantage lies in the carbon-deuterium (C-D) bond, whose vibrational frequency appears in the "silent region" of the cellular Raman spectrum (approximately 2050–2300 cm⁻¹). nih.govacs.org This region is largely free from signals of endogenous biomolecules, allowing the C-D signal from a labeled compound like this compound to be detected with high sensitivity and specificity. spiedigitallibrary.orgcardiff.ac.uk

Using techniques like Stimulated Raman Scattering (SRS) microscopy, a variant of Raman microspectroscopy, researchers can visualize the uptake and distribution of deuterated fatty acids in real-time within living cells. spiedigitallibrary.orgspiedigitallibrary.org Studies have shown that exogenously supplied deuterated fatty acids are taken up by cells and can be seen accumulating in specific organelles, most notably lipid droplets and the endoplasmic reticulum. spiedigitallibrary.orgspiedigitallibrary.org This allows for the direct observation of lipid storage dynamics.

The metabolic fate of the deuterated hexanoate can also be tracked. As the fatty acid is metabolized and its deuterated fragments are incorporated into newly synthesized biomolecules like lipids and proteins, changes in the Raman spectra can be observed. nih.gov This provides a direct readout of metabolic activity at a subcellular resolution. For example, the appearance of C-D signals in different biomolecular fractions can delineate whether the fatty acid is being stored, oxidized for energy, or used as a building block for other molecules. nih.govacs.org

The table below summarizes characteristic Raman band positions relevant for tracking deuterated compounds.

Vibrational Mode Typical Raman Shift (cm⁻¹) Assignment
C-D Stretch~2100 - 2250Indicates the presence of deuterated molecules (e.g., lipids, proteins) synthesized from a deuterated precursor. acs.orgcardiff.ac.uk
C-H Stretch (Lipids)~2800 - 3000Endogenous signal from native lipids.
Amide I (Proteins)~1650 - 1680Endogenous signal from native proteins.

This single-cell approach provides a granular view of metabolic heterogeneity within a cell population, revealing how individual cells process short-chain fatty acids and contributing to a deeper understanding of cellular lipid metabolism. spiedigitallibrary.org

Optimized Sample Preparation and Derivatization Protocols for Deuterated Hexanoate Analysis

Accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, feces, or tissue homogenates requires robust sample preparation and analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov A critical step in this process, particularly for GC-MS analysis, is derivatization.

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. For short-chain fatty acids (SCFAs) like hexanoate, derivatization serves several key purposes: it increases their volatility and thermal stability for GC analysis, improves chromatographic peak shape, and enhances detection sensitivity. nih.gov

An optimized sample preparation workflow generally includes the following steps:

Sample Collection and Homogenization: The biological sample is collected and homogenized. An internal standard (e.g., another deuterated fatty acid like caproic acid-d3) is often added at this stage to correct for variability during sample processing and analysis. nih.gov

Extraction: The SCFAs are extracted from the sample matrix. A common method is protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to separate the supernatant containing the SCFAs. protocols.ionih.gov For solid samples like feces, an initial extraction with a basic aqueous solution may be performed. nih.gov

Derivatization: The extracted SCFAs are derivatized. A variety of reagents can be used, each with specific reaction conditions. The choice of derivatization agent depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay. nih.govprotocols.io

Final Extraction and Analysis: The derivatized products are extracted into a non-polar solvent (e.g., hexane) and concentrated before being injected into the GC-MS or LC-MS system for analysis. nih.gov

The following table details common derivatization agents used for SCFA analysis, which are applicable to deuterated hexanoate.

Derivatization Agent Abbreviation Typical Reaction Conditions Analytical Platform
Propyl chloroformatePCFReaction in a water/propanol/pyridine system at room temperature. nih.govGC-MS
3-Nitrophenylhydrazine3-NPHRequires a coupling agent like EDC; reaction typically at 40-60°C. protocols.ioprotocols.ioLC-MS
Pentafluorobenzyl bromidePFBBrPhase-transfer catalysis with an agent like TBAHS at elevated temperatures (e.g., 80°C). GC-MS
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAReaction at 60-80°C to form silyl (B83357) esters.GC-MS

Optimization of each step, from extraction efficiency to derivatization yield, is crucial for developing a sensitive, accurate, and reproducible method for the quantitative analysis of this compound in deuterated hexanoate research. nih.govuni-due.de

Computational and Bioinformatic Approaches in Deuterated Metabolomics

Metabolic Flux Analysis (MFA) and Modeling for Quantifying Reaction Rates

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a network of biochemical pathways. When Sodium Hexanoate-6,6,6-d3 is introduced into a biological system, it enters specific metabolic pathways, and the deuterium (B1214612) label is incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can infer the rates of the enzymatic reactions involved.

Table 1: Theoretical Application of this compound in Metabolic Flux Analysis

Metabolic Pathway Key Metabolites Tracked Expected Isotopic Labeling Pattern Information Gained from Flux Analysis
Fatty Acid Beta-Oxidation Acetyl-CoA Deuterated acetyl-CoA (d3-acetyl-CoA) Rate of fatty acid breakdown
Tricarboxylic Acid (TCA) Cycle Citrate, Succinate, Malate Incorporation of deuterium into TCA cycle intermediates Activity of the TCA cycle and its contribution to cellular energy production

Software Tools for Processing and Interpreting Isotopic Abundance Data

The analysis of data from metabolomics experiments involving stable isotopes like this compound necessitates the use of specialized software tools. These tools are designed to process the raw data from mass spectrometers, correct for natural isotope abundances, and identify the mass shifts indicative of deuterium incorporation.

Several software packages are available for the analysis of stable isotope-assisted metabolomics data. While these tools are not exclusively designed for this compound, they provide the necessary functionalities for handling deuterated metabolite data. For example, software like MetaboAnalyst and XCMS are widely used for processing metabolomics data, including peak detection, alignment, and quantification. For flux analysis, specialized software that can handle isotopic labeling data is required to solve the complex mathematical equations involved in MFA.

Table 2: Representative Software Tools for Deuterated Metabolomics Data Analysis

Software Tool Primary Function Key Features for Deuterated Data
XCMS Processing of mass spectrometry data Peak detection, retention time correction, and alignment of isotopologue data.
MetaboAnalyst Statistical analysis and interpretation of metabolomics data Can be used for downstream analysis of quantified deuterated metabolite profiles.
INCA (Isotopomer Network Compartmental Analysis) 13C and 1H Metabolic Flux Analysis Modeling and simulation of isotopic labeling experiments to estimate metabolic fluxes.

| OpenMebius | Metabolic flux analysis | A platform for isotopic tracer analysis in metabolomics. |

Integration of Isotope Tracing Data with Systems Biology Models

The data generated from isotope tracing experiments with this compound can be integrated with broader systems biology models to gain a more holistic understanding of cellular function. Systems biology aims to understand the complex interactions within a biological system as a whole.

By incorporating the quantitative flux data obtained from MFA using this compound into genome-scale metabolic models (GEMs), researchers can simulate the behavior of the entire metabolic network under different conditions. This integration allows for the prediction of metabolic responses to genetic or environmental perturbations and can help in identifying potential targets for therapeutic intervention. While specific examples of integrating this compound data into systems biology models are not yet prominent in the literature, this approach holds significant promise for future research in areas such as metabolic diseases and drug discovery.

Future Directions and Emerging Research Opportunities

Development of Novel Deuterated Hexanoate (B1226103) Analogues with Enhanced Specificity

The strategic incorporation of deuterium (B1214612) into molecules, known as deuteration, can significantly improve the pharmacokinetic profiles of compounds by altering their metabolic stability. nih.govresearchgate.net This principle is driving the development of new deuterated analogues of hexanoate. The primary goal is to create tracers that are not only metabolically stable but also exhibit enhanced specificity for particular enzymes or metabolic pathways.

Research in deuterated drug development has shown that replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This leads to a longer half-life and increased plasma exposure of the parent compound. nih.govnih.gov By applying this "deuterium switch" approach, researchers can design novel hexanoate analogues. nih.gov For instance, selective deuteration at positions other than the terminal methyl group could influence interactions with specific enzymes involved in fatty acid oxidation or synthesis, thereby providing more targeted insights.

The development of these novel analogues aims to overcome the limitations of existing tracers and provide more precise tools for studying lipid metabolism. The success of deuterated drugs like deutetrabenazine and deucravacitinib, which have shown superior pharmacokinetic profiles compared to their non-deuterated counterparts, provides a strong rationale for pursuing similar strategies in the development of metabolic tracers. nih.govresearchgate.net

Table 1: Goals in the Development of Novel Deuterated Hexanoate Analogues

ObjectiveRationalePotential Impact in Research
Improved Metabolic Stability The stronger Carbon-Deuterium (C-D) bond slows metabolism at the labeled site (kinetic isotope effect). nih.govresearchgate.netLonger tracer half-life allows for the study of slower metabolic processes and reduces the required tracer amount.
Enhanced Target Specificity Strategic placement of deuterium can alter binding affinity and selectivity for specific enzymes or transporters. researchgate.netEnables more precise interrogation of individual steps within complex metabolic networks like fatty acid metabolism. researchgate.net
Reduced Isotope Effects While the kinetic isotope effect is often beneficial, minimizing it in certain applications is necessary for accurate flux analysis.Provides a more direct measure of metabolic flux without the confounding influence of altered reaction rates. nih.gov
Improved Bioavailability Enhanced metabolic stability can lead to greater systemic exposure and tissue distribution. researchgate.netFacilitates in vivo studies in animal models and potentially human subjects by ensuring adequate tracer delivery. researchgate.net

Synergistic Applications of Deuterium Tracing with Proteomics and Transcriptomics

To gain a systems-level understanding of metabolism, future research will increasingly integrate stable isotope tracing with other "omics" technologies. nih.gov Combining deuterium tracing using Sodium Hexanoate-6,6,6-d3 with proteomics and transcriptomics offers a powerful approach to connect metabolic flux with the underlying regulatory networks of gene and protein expression. mdpi.comnih.gov

This synergistic approach allows researchers to move beyond measuring simple changes in metabolite concentrations. For example, by tracing the metabolic fate of deuterated hexanoate in cells or tissues, researchers can quantify the flux through specific lipid metabolism pathways. mdpi.com Simultaneously, transcriptomic analysis can reveal changes in the expression of genes encoding the enzymes and transporters involved in these pathways, while proteomics can quantify the actual levels of these proteins. researchgate.netmdpi.com

This integrated analysis can reveal how metabolic reprogramming, a hallmark of many diseases including cancer, is regulated at the genetic and protein level. mdpi.commdpi.com For instance, an observed increase in the conversion of deuterated hexanoate into downstream lipid species, coupled with the upregulation of specific fatty acid synthase transcripts and proteins, would provide strong evidence for the activation of de novo lipogenesis.

Overcoming Analytical and Computational Challenges in High-Throughput Isotope Tracing

While stable isotope tracing is a powerful technique, its widespread application is hampered by significant analytical and computational hurdles. nih.govnih.gov High-throughput analysis of samples from tracing experiments generates vast and complex datasets. A primary challenge is the need to correct for the natural abundance of stable isotopes, which can otherwise confound the interpretation of labeling patterns. nih.gov

Specialized software and computational tools are essential for processing this data, including correcting for natural isotopic abundance, calculating isotopic enrichment, and performing metabolic flux analysis (MFA). nih.govnih.gov The development of more sophisticated and user-friendly computational platforms is a key area of future research. These platforms are needed to integrate tracer data with computational models of metabolic networks to provide a quantitative understanding of metabolic dynamics. nih.gov

Another challenge lies in the analytical techniques themselves. High-resolution mass spectrometry is crucial for distinguishing between different isotopologues, for example, separating a molecule labeled with one deuterium atom versus one carbon-13 atom. nih.gov Optimizing liquid chromatography methods to avoid the "chromatographic deuterium effect"—where deuterated compounds may separate slightly differently from their non-deuterated counterparts—is also critical for accurate quantification. nih.gov

Table 2: Key Challenges and Future Solutions in Isotope Tracing

ChallengeDescriptionEmerging Solution
Data Complexity High-throughput experiments generate large datasets of isotopologue distributions that are difficult to interpret manually. nih.govDevelopment of advanced computational software (e.g., INCA, 13CFLUX2) for automated data processing and metabolic flux analysis. nih.gov
Natural Isotope Abundance Correction The natural presence of heavy isotopes (e.g., 1.1% for ¹³C) must be mathematically removed to accurately determine tracer incorporation. nih.govImplementation of validated correction algorithms within data analysis software to ensure accurate enrichment calculations. nih.gov
Metabolic Modeling Integrating experimental data into systems-level models to quantify fluxes across entire metabolic networks is computationally intensive. nih.govUse of computational approaches like Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) to predict and analyze metabolic fluxes. nih.gov
Analytical Separation (Chromatography) Deuterated compounds can exhibit slightly different retention times in chromatography compared to their unlabeled counterparts (CDE). nih.govOptimization of chromatography columns and methods, such as using pentafluorophenyl (PFP) columns, to minimize the deuterium effect. nih.gov

Broadening the Scope of Deuterated Hexanoate in Mechanistic Disease Pathophysiology Research

The use of deuterated tracers is expanding from fundamental metabolic research into the study of specific disease mechanisms. Tracing the flux of substrates through metabolic pathways can provide critical insights into the pathophysiology of various disorders. For example, deuterium metabolic imaging (DMI) using deuterated acetate (B1210297) (sodium acetate-d3) has been successfully used to track substrate flux through the tricarboxylic acid (TCA) cycle in the liver, offering a non-invasive way to study metabolic alterations in fatty liver disease. nih.govresearchgate.net

Similarly, this compound can be employed to investigate diseases characterized by altered fatty acid metabolism. This includes metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and certain types of cancer where lipid metabolism is reprogrammed to fuel tumor growth. mdpi.com By tracing how diseased cells or organisms process deuterated hexanoate compared to healthy controls, researchers can identify specific enzymatic steps or pathways that are dysregulated.

This mechanistic understanding is crucial for identifying novel therapeutic targets. For instance, if a study using this compound reveals a bottleneck in the beta-oxidation of fatty acids in a particular disease state, this could spur the development of drugs aimed at restoring the function of the impaired enzyme. The ability to directly measure pathway activity in vivo provides a powerful tool for both understanding disease and evaluating the efficacy of therapeutic interventions. mdpi.comnih.gov

Q & A

Q. How is Sodium Hexanoate-6,6,6-d3 synthesized, and what methods are used to confirm its isotopic purity?

this compound is synthesized via deuterium substitution at the terminal methyl group of hexanoic acid, followed by neutralization with sodium hydroxide. Isotopic purity (≥98–99 atom% D) is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, deuterium incorporation at the 6,6,6 positions can be confirmed via <sup>2</sup>H-NMR chemical shifts and MS fragmentation patterns .

Q. What protocols ensure stability during long-term storage of this compound?

To prevent deuterium exchange or degradation, store the compound at –20°C in airtight containers under an inert atmosphere (e.g., argon or nitrogen). Solubility in polar solvents like methanol or water necessitates desiccation to avoid hydrolysis. Stability tests should include periodic purity checks via liquid chromatography-mass spectrometry (LC-MS) .

Q. How is this compound utilized as an internal standard for quantifying short-chain fatty acids in biological matrices?

In tissue homogenates (e.g., liver or gut), 20 µL of this compound (200 µM in H2O) is added to 50 mg samples. After methanol extraction and centrifugation (21,694 × g, 10 min), the supernatant is evaporated and reconstituted for LC-MS analysis. The deuterated analog compensates for matrix effects and ionization variability during quantification .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in isotopic dilution mass spectrometry (IDMS)?

Key challenges include:

  • Isotopic Interference : Natural <sup>13</sup>C abundance may overlap with deuterium signals. Use high-resolution MS (e.g., Orbitrap) to distinguish m/z differences (Δ ≥ 0.0025).
  • Deuterium Exchange : In aqueous or acidic conditions, deuterium at labile positions may exchange with protons. Pre-test stability under experimental conditions (pH, temperature) to validate integrity .

Q. How can researchers resolve discrepancies in isotopic enrichment data derived from this compound tracing studies?

Discrepancies often stem from incomplete isotopic equilibration or contamination. Mitigation strategies include:

  • Cross-Validation : Compare results with orthogonal methods (e.g., <sup>2</sup>H-NMR for positional deuterium verification).
  • Blank Correction : Run solvent-only samples to identify background signals.
  • Dynamic Range Calibration : Use a 5-point calibration curve spanning expected physiological concentrations (0.1–100 µM) .

Q. How can LC-MS parameters be optimized for trace-level detection of this compound in complex biological samples?

  • Column Selection : Use a C18 column with 1.7 µm particles for high-resolution separation.
  • Ionization Mode : Negative electrospray ionization (ESI-) enhances sensitivity for carboxylate ions (m/z 141.15 for [M–H]<sup>−</sup>).
  • Collision Energy : Optimize to 10–15 eV to minimize in-source fragmentation while maintaining signal intensity.
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5) improves peak shape and retention .

Methodological Notes

  • Data Reporting : Include raw isotopic abundance ratios and corrected values using the formula:
    Enrichment (%)=(D3 peak areaTotal peak area)×100\text{Enrichment (\%)} = \left( \frac{\text{D3 peak area}}{\text{Total peak area}} \right) \times 100

  • Quality Control : Batch-test deuterated analogs against non-deuterated standards to confirm absence of cross-contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.